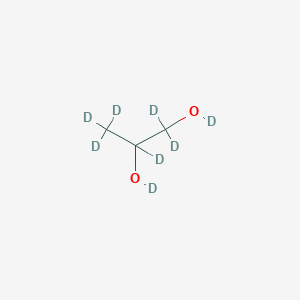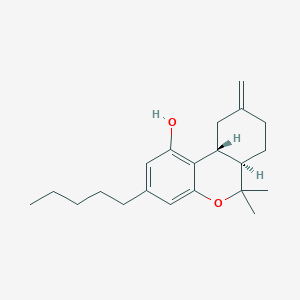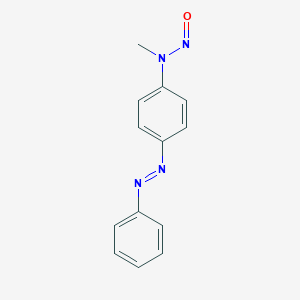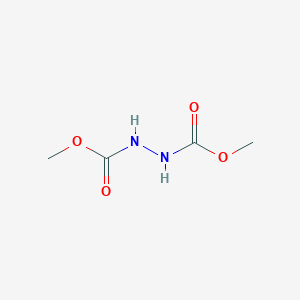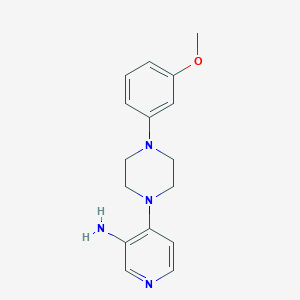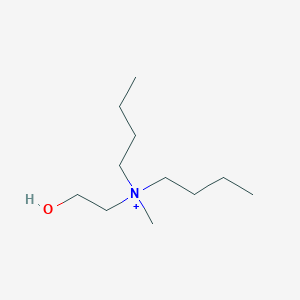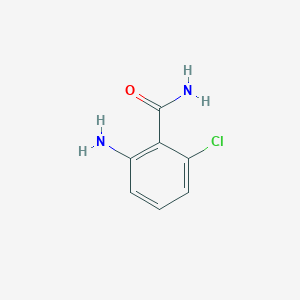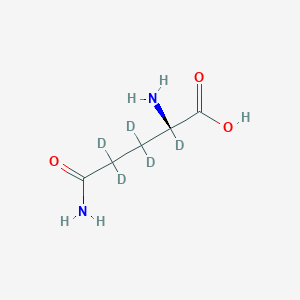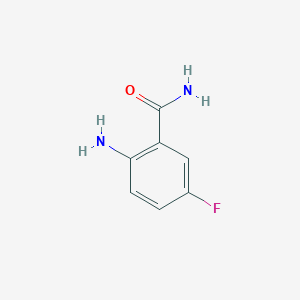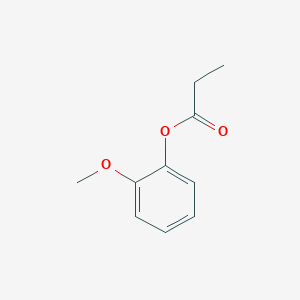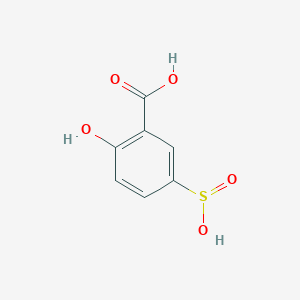
2-Hydroxy-5-sulfinobenzoic acid
Descripción general
Descripción
2-Hydroxy-5-sulfinobenzoic acid (HSBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonic acid derivative of salicylic acid and has been found to have various applications in the fields of biochemistry, medicine, and agriculture.
Mecanismo De Acción
2-Hydroxy-5-sulfinobenzoic acid acts as a chelating agent for metal ions, binding to them through its sulfinyl group. This results in a change in the fluorescence properties of 2-Hydroxy-5-sulfinobenzoic acid, allowing for the detection of metal ions. 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge reactive oxygen species and inhibit the activity of inflammatory enzymes.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-5-sulfinobenzoic acid has been shown to have a protective effect on cells against oxidative stress and inflammation. It has also been found to have a positive effect on the immune system, stimulating the production of cytokines and enhancing the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxy-5-sulfinobenzoic acid in lab experiments is its high sensitivity and selectivity for metal ion detection. However, one limitation is that 2-Hydroxy-5-sulfinobenzoic acid's fluorescence properties can be affected by pH and temperature, which may affect its accuracy in detecting metal ions.
Direcciones Futuras
There are several potential future directions for research on 2-Hydroxy-5-sulfinobenzoic acid. One area of interest is the development of new fluorescent probes for metal ion detection using 2-Hydroxy-5-sulfinobenzoic acid as a starting material. Additionally, 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying 2-Hydroxy-5-sulfinobenzoic acid's effects and to explore its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-sulfinobenzoic acid has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in the synthesis of various compounds. Additionally, 2-Hydroxy-5-sulfinobenzoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
19479-88-0 |
|---|---|
Nombre del producto |
2-Hydroxy-5-sulfinobenzoic acid |
Fórmula molecular |
C7H6O5S |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
2-hydroxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |
Clave InChI |
CFYDCJCXEBLVGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Otros números CAS |
19479-88-0 |
Sinónimos |
2-Hydroxy-5-sulfinobenzoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


